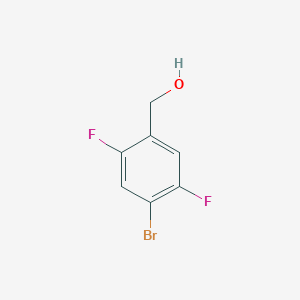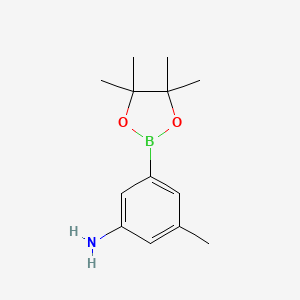
Chlorhydrate de 4-(2-aminoéthoxy)-1,2-difluorobenzène
Vue d'ensemble
Description
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with two fluorine atoms and an aminoethoxy group
Applications De Recherche Scientifique
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride, also known as Aminoethoxyvinylglycine hydrochloride, competitively inhibits ACC synthase . By binding to the active site of the enzyme, it prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene .
Biochemical Pathways
The inhibition of ACC synthase disrupts the ethylene biosynthesis pathway . Ethylene is involved in various physiological processes in plants, including cell elongation, fruit ripening, and response to environmental stress. By inhibiting its production, 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can significantly alter these processes .
Result of Action
The primary result of the action of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is the reduction of ethylene production in plant tissues . This can lead to effects such as delayed fruit ripening, extended shelf life of produce, and altered plant growth patterns .
Analyse Biochimique
Biochemical Properties
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 and 10.5 µM, respectively . These interactions suggest that 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can modulate the activity of these enzymes, thereby influencing biochemical pathways.
Cellular Effects
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit ethylene production in maize root tips, affecting root elongation . This indicates that 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can alter cellular processes by modulating key signaling pathways.
Molecular Mechanism
The molecular mechanism of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits ethylene biosynthesis by blocking the activity of both ACC synthases and ACC oxidases . This inhibition leads to reduced ethylene-mediated changes in plant growth and development, demonstrating the compound’s ability to modulate molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been used to delay the ripening of fruits by inhibiting ethylene biosynthesis . This suggests that 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can have prolonged effects in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits ethylene production without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as ACC synthases and ACC oxidases, influencing ethylene biosynthesis . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it has been observed to accumulate in plant tissues, where it inhibits ethylene production . This indicates that the compound’s transport and distribution are critical for its biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene as the starting material.
Substitution Reaction: The fluorine atoms on the benzene ring are substituted with an aminoethoxy group through a nucleophilic substitution reaction.
Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding amine derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the aminoethoxy group.
Substitution: The fluorine atoms can be substituted with other functional groups, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Amine derivatives, such as nitro compounds or hydroxylamines.
Reduction Products: Compounds with reduced fluorine content or modified aminoethoxy groups.
Substitution Products: Derivatives with different functional groups replacing the fluorine atoms.
Comparaison Avec Des Composés Similaires
4-(2-Aminoethoxy)benzoic acid: Similar structure but without fluorine atoms.
2-(2-Aminoethoxy)ethanol: Contains an aminoethoxy group but lacks the benzene ring and fluorine atoms.
Uniqueness: 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride, its preparation methods, chemical reactions, scientific applications, and its comparison with similar compounds
Propriétés
IUPAC Name |
2-(3,4-difluorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKQKOYAVFSDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-91-6 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)


![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)








